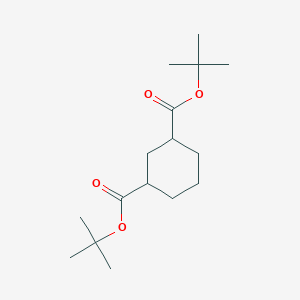

Di-tert-butyl cyclohexane-1,3-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl cyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-15(2,3)19-13(17)11-8-7-9-12(10-11)14(18)20-16(4,5)6/h11-12H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYBJJQPKODXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634202 | |

| Record name | Di-tert-butyl cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220179-70-4 | |

| Record name | Di-tert-butyl cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl cyclohexane-1,3-dicarboxylate typically involves the esterification of cyclohexane-1,3-dicarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent production of the compound. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

Oxidation: Cyclohexane-1,3-dicarboxylic acid or cyclohexane-1,3-dione.

Reduction: Di-tert-butyl cyclohexane-1,3-diol.

Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

Plasticizers in Polymer Chemistry

One of the primary applications of DTBCHD is as a plasticizer in the production of flexible plastics. Plasticizers are additives that increase the plasticity or fluidity of a material, enhancing its workability and durability.

Case Study: Use in Polyvinyl Chloride (PVC)

A study highlighted the effectiveness of DTBCHD as a plasticizer in PVC formulations. The incorporation of DTBCHD resulted in improved flexibility and thermal stability compared to traditional phthalate-based plasticizers. The findings demonstrated that DTBCHD could serve as an environmentally friendly alternative due to its lower toxicity profile.

| Property | DTBCHD | Traditional Plasticizers |

|---|---|---|

| Flexibility | High | Moderate |

| Thermal Stability | Excellent | Good |

| Toxicity | Low | Moderate to High |

Adhesives and Sealants

DTBCHD is also utilized in the formulation of adhesives and sealants. Its compatibility with various polymer matrices enhances adhesion properties and improves the durability of the final product.

Research Findings: Adhesive Formulations

Research has shown that adhesives containing DTBCHD exhibit superior bonding strength and resistance to environmental factors such as moisture and temperature fluctuations. This makes DTBCHD an ideal candidate for industrial applications where strong adhesion is critical.

Coatings and Paints

In coatings, DTBCHD serves as a modifier that enhances the flexibility and durability of paint films. Its ability to improve the mechanical properties of coatings makes it valuable in both industrial and consumer products.

Case Study: Performance in Coatings

A comparative study assessed various dicarboxylate esters in coating formulations, revealing that those incorporating DTBCHD exhibited better abrasion resistance and adhesion to substrates than those using conventional esters.

| Coating Type | Abrasion Resistance | Adhesion Strength |

|---|---|---|

| With DTBCHD | High | Strong |

| Without DTBCHD | Moderate | Moderate |

Impact on Environmental Safety

The shift towards using compounds like DTBCHD reflects broader trends in chemical safety and environmental sustainability. As regulations tighten around traditional plasticizers, DTBCHD's low toxicity presents an attractive alternative for manufacturers seeking compliance with safety standards.

Mechanism of Action

The mechanism of action of di-tert-butyl cyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can further participate in various biochemical processes. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Carboxylate Esters vs. Carbamates

- Di-tert-butyl Cyclohexane-1,3-dicarboxylate : Contains ester groups (-COO-t-Bu) with tert-butyl substituents. The bulky groups hinder nucleophilic attack, enhancing stability .

- Ditert-butyl Cyclohexane-1,3-diyldicarbamate (CAS 1823244-92-3) : Replaces carboxylate with carbamate (-NHCOO-t-Bu) groups. Carbamates are more resistant to hydrolysis but less reactive in esterification or transesterification reactions .

Alkyl Chain Length Variations

- Dimethyl Cyclohexane-1,3-dicarboxylate: Smaller methyl groups increase polarity and solubility in polar solvents (e.g., methanol, water). Synthesized via sulfuric acid-catalyzed esterification of cyclohexane-1,3-dicarboxylic acid in methanol (91% yield) .

- Diethyl and Dipentyl Esters : Longer alkyl chains (e.g., ethyl, pentyl) reduce polarity and improve solubility in organic solvents. For example, diethyl derivatives are often intermediates in cyclocondensation reactions to form heterocycles .

Substituted Cyclohexane Derivatives

- Diethyl 4-Hydroxy-4-methyl-6-oxo-2-(p-tolyl)cyclohexane-1,3-dicarboxylate : Additional hydroxy, methyl, and oxo groups introduce hydrogen-bonding and electron-withdrawing effects, influencing reactivity in cyclization and biological activity .

- Di-tert-butyl 5-Hydroxymethylbenzene-1,3-dicarboxylate : Aromatic benzene core instead of cyclohexane, offering planar rigidity for applications in dendrimer synthesis .

Physicochemical Properties

Biological Activity

Di-tert-butyl cyclohexane-1,3-dicarboxylate (DTBCHD) is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, supported by various research findings.

1. Chemical Structure and Synthesis

This compound is an ester derived from cyclohexane-1,3-dicarboxylic acid. Its structure features two tert-butyl groups attached to the cyclohexane ring, which significantly influences its steric and electronic properties.

Synthesis Methods:

- Esterification : The compound can be synthesized through the esterification of cyclohexane-1,3-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

- Yield and Purity : Typical yields range from 70% to 90%, depending on the reaction conditions and purification methods employed.

2.1 Anti-tumor Activity

Research has indicated that DTBCHD exhibits anti-tumor properties. A study evaluated its cytotoxic effects on various cancer cell lines using an XTT colorimetric assay. The results showed that DTBCHD inhibited cell growth in several cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 4.65 ± 0.37 |

| MCF-7 (Breast) | 2.29 ± 0.38 |

| WiDr (Colon) | 2.03 ± 0.20 |

| OVCAR-3 (Ovary) | 1.98 ± 0.63 |

The compound's mechanism of action is hypothesized to involve targeting specific proteins involved in cell cycle regulation, similar to other known anti-tumor agents like FR901464 .

2.2 Endocrine Disruption

In addition to its anti-tumor activity, DTBCHD has been studied for its potential endocrine-disrupting effects. Research indicates that compounds with similar structures can interfere with hormone signaling pathways, leading to adverse developmental outcomes in animal models .

Case Study 1: Developmental Toxicity in Zebrafish

A study investigated the effects of DTBCHD on zebrafish embryos, focusing on hatching rates and gene expression related to stress responses. Results revealed a dose-dependent delay in hatching and alterations in the expression of genes associated with oxidative stress and metabolic regulation .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that DTBCHD exhibits significant cytotoxicity against various cancer cell lines, including A549 and MCF-7. The IC50 values suggest that it may be a promising candidate for further development as an anti-cancer therapeutic agent .

4. Conclusion

This compound demonstrates notable biological activity, particularly in anti-tumor applications and potential endocrine disruption effects. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing di-tert-butyl cyclohexane-1,3-dicarboxylate derivatives?

- Methodological Answer : A tandem hydroformylation/aldol addition approach is viable. For example, diethyl 1-allyl-2-oxo-cyclohexane-1,3-dicarboxylate derivatives can be synthesized using rhodium catalysts (e.g., [Rh(acac)(CO)₂]) and ligands like BIPHEPHOS in dry THF under controlled conditions . Amberlyst A-21 resin can also catalyze cyclocondensation reactions in i-PrOH at 80°C, yielding functionalized cyclohexane dicarboxylates .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in cyclohexane-1,3-dicarboxylate derivatives?

- Methodological Answer : ¹H and ¹³C NMR analysis (e.g., in CDCl₃) can distinguish axial/equatorial carboxylate conformations. For example, δ ~9.50 ppm in ¹H-NMR corresponds to aldehyde protons in α,β-unsaturated intermediates, while ¹³C-NMR signals at ~204 ppm indicate carbonyl groups. Multiplicity patterns in chair-conformation cyclohexane rings help assign stereochemistry .

Q. What are the critical safety considerations when handling tert-butyl ester derivatives?

- Methodological Answer : Use personal protective equipment (PPE) and ensure proper ventilation. In case of eye contact, rinse with water for ≥15 minutes and seek medical attention. Avoid inducing vomiting if ingested; instead, rinse the mouth and consult a physician .

Advanced Research Questions

Q. How does cyclohexane-1,3-dicarboxylate act as a ligand in coordination polymers?

- Methodological Answer : The dianion adopts a chair conformation, with one carboxylate equatorial and the other axial. It bridges metal centers (e.g., Zn²⁺) to form 2D layers, which are extended into 3D networks via N-heterocyclic linkers like 4,4′-bipyridine. Square-pyramidal geometry at the metal center is confirmed by single-crystal X-ray diffraction . Similar frameworks with uranyl ions highlight its versatility in actinide-based MOFs .

Q. What analytical challenges arise in characterizing hydroformylation products of cyclohexane-1,3-dicarboxylates?

- Data Contradiction Analysis : Discrepancies in product yields may stem from competing aldol condensation pathways. For instance, diethyl 1-(2-methyl-4-oxo-butyl)-2-oxo-cycloheptane-1,3-dicarboxylate formation requires precise control of reaction time and temperature to minimize side reactions. LC-MS and iterative NMR assignments are critical for resolving such ambiguities .

Q. How can computational modeling predict the stability of cyclohexane-1,3-dicarboxylate-based MOFs?

- Methodological Answer : Density Functional Theory (DFT) simulations assess ligand-metal binding energies and cation-cation interactions (e.g., uranyl networks). Parameters like bond lengths (Zn–O ≈ 2.0 Å) and angles (O–Zn–O ≈ 120°) from crystallographic data (CCDC) validate computational models .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.